Acetyldexphenmetrazine
Description
Acetyldexphenmetrazine (CAS 62702-41-4) is a synthetic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . Structurally, it is derived from phenmetrazine (C₁₁H₁₅NO) through acetylation, which introduces an acetyl group (-COCH₃) to the parent molecule.
Properties
IUPAC Name |
1-[(2S,3S)-3-methyl-2-phenylmorpholin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-13(12-6-4-3-5-7-12)16-9-8-14(10)11(2)15/h3-7,10,13H,8-9H2,1-2H3/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGQYMSRNYALW-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1C(=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211786 | |
| Record name | Acetyldexphenmetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62702-41-4 | |
| Record name | Acetyldexphenmetrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyldexphenmetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyldexphenmetrazine typically involves the acetylation of dexphenmetrazine. One common method is the reaction of dexphenmetrazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetyldexphenmetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetyldexphenmetrazine has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its effects on biological systems, including its potential as a stimulant.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and obesity.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Acetyldexphenmetrazine involves the release of neurotransmitters such as norepinephrine and dopamine. It acts as a releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of the central nervous system. The compound targets sodium-dependent noradrenaline and dopamine transporters, inhibiting their reuptake and promoting the release of these monoamines.
Comparison with Similar Compounds
Structural Insights :
- This compound differs from phenmetrazine by the addition of an acetyl group, increasing molecular weight by ~42 g/mol and altering polarity .
- 4-MPM retains the morpholine core but introduces a methyl group at the phenyl ring’s para position, influencing receptor binding and metabolic pathways .
Stereochemical Considerations
Phenmetrazine derivatives exhibit stereoisomerism, with the (±)-trans-3-methyl-2-phenylmorpholine configuration being pharmacologically active. Substitutions (e.g., acetyl or methyl groups) at specific positions can enhance or diminish activity. For instance, 4-MPM’s para-methyl group enhances dopamine transporter (DAT) inhibition compared to ortho- or meta-substituted isomers . This compound’s acetyl group may similarly modulate target engagement, though empirical data is lacking.
Pharmacological and Analytical Differentiation
Monoamine Transporter Activity
Studies on phenmetrazine analogs highlight the importance of substituent positioning:
- 4-MPM demonstrates potent DAT and norepinephrine transporter (NET) inhibition (EC₅₀ values in low micromolar range), with para-methyl substitution optimizing steric interactions .
- Ortho- and meta-substituted isomers of 4-MPM show reduced potency, underscoring the critical role of regiochemistry in activity .
While this compound’s pharmacological profile is uncharacterized, its acetyl group may prolong half-life or alter blood-brain barrier penetration compared to non-acetylated phenmetrazine.
Analytical Techniques for Differentiation
Chromatographic and spectrometric methods are essential for distinguishing positional isomers and derivatives:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for separating phenmetrazine analogs based on retention times and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Resolves subtle polarity differences, such as those introduced by acetyl or methyl groups .
For this compound, these techniques would confirm the presence of the acetyl moiety and differentiate it from non-acetylated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
